molecular formula C7H4F2N2O B1640429 6,7-Difluorobenzo[d]isoxazol-3-amine

6,7-Difluorobenzo[d]isoxazol-3-amine

Cat. No.: B1640429
M. Wt: 170.12 g/mol
InChI Key: UKRBIPMDAGJHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Difluorobenzo[d]isoxazol-3-amine is a fluorinated heterocyclic compound featuring a benzoisoxazole core substituted with fluorine atoms at the 6- and 7-positions and an amine group at the 3-position. This structure combines the electron-withdrawing effects of fluorine with the aromatic stability of the isoxazole ring, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. The fluorine substituents influence electronic properties, solubility, and metabolic stability, while the amine group provides a site for further functionalization .

Properties

Molecular Formula

C7H4F2N2O

Molecular Weight

170.12 g/mol

IUPAC Name

6,7-difluoro-1,2-benzoxazol-3-amine

InChI

InChI=1S/C7H4F2N2O/c8-4-2-1-3-6(5(4)9)12-11-7(3)10/h1-2H,(H2,10,11)

InChI Key

UKRBIPMDAGJHSQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1C(=NO2)N)F)F

Canonical SMILES

C1=CC(=C(C2=C1C(=NO2)N)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 6,7-Difluorobenzo[d]isoxazol-3-amine, we compare it to analogous fluorinated heterocycles, focusing on synthesis, physicochemical properties, and applications.

Key Observations :

  • Synthesis Conditions : Unlike the benzoimidazole derivative (), which requires sodium metabisulfite and aldehydes, the synthesis of 6,7-Difluorobenzo[d]isoxazol-3-amine likely demands specialized fluorination steps (e.g., electrophilic substitution or late-stage fluorination).
Physicochemical and Stability Profiles
Property 6,7-Difluorobenzo[d]isoxazol-3-amine 5-Fluoro-benzimidazole 2,2-Difluoro-benzodioxole
LogP (Predicted) 1.8–2.3 2.5–3.0 1.2–1.7
Metabolic Stability High (due to fluorine) Moderate High
Melting Point 180–190°C (estimated) 160–170°C 200–210°C (patent data)

Insights :

  • Lipophilicity : The lower LogP of 6,7-Difluorobenzo[d]isoxazol-3-amine compared to benzoimidazoles suggests improved aqueous solubility, beneficial for bioavailability.
  • Thermal Stability : The patent in highlights the importance of solid-state forms for benzodioxole derivatives, implying that 6,7-Difluorobenzo[d]isoxazol-3-amine may require similar crystallinity studies for formulation.

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